REACTION_CXSMILES
|
[C:1]1([CH3:9])[C:2]([NH2:8])=[CH:3][C:4]([NH2:7])=[CH:5][CH:6]=1.[CH3:10][C:11](=[CH2:13])[CH3:12]>>[C:11]([C:5]1[CH:6]=[C:1]([CH3:9])[C:2]([NH2:8])=[CH:3][C:4]=1[NH2:7])([CH3:12])([CH3:10])[CH3:13]
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Name
|
montmorillonite
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Quantity
|
15 g
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
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C=1(C(=CC(=CC1)N)N)C
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Name
|
|
Quantity
|
4.95 mol
|
Type
|
reactant
|
Smiles
|
CC(C)=C
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Control Type
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UNSPECIFIED
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Setpoint
|
180 °C
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Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
As in Example 1, the reaction contents
|
Type
|
CUSTOM
|
Details
|
were purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
The initial reaction pressure
|
Type
|
TEMPERATURE
|
Details
|
increased to 1210 psig
|
Type
|
TEMPERATURE
|
Details
|
the contents maintained 180° C. for 23 hours
|
Duration
|
23 h
|
Type
|
TEMPERATURE
|
Details
|
At that time the contents were cooled 150° C.
|
Type
|
CUSTOM
|
Details
|
The catalyst then was removed by hot filtration
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C(=C1)C)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |